molecular formula C20H25N3O3S B2439181 N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 899955-88-5

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide

Cat. No. B2439181
M. Wt: 387.5
InChI Key: ROLKKEDUTNPHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide” is a chemical compound with the molecular formula C20H25N3O3S. It is a derivative of benzamide and piperazine. This compound has been studied for its potential use in the development of new anti-tubercular agents .

Scientific Research Applications

Green Chemistry Synthesis Methods

  • N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, related to the target compound, were synthesized using a green chemistry approach. This method involves a reaction in water, conforming to green chemistry principles, and yields are nearly quantitative (Horishny & Matiychuk, 2020).

Electrophysiological Activity

  • N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally similar to the target compound, exhibit cardiac electrophysiological activity. These compounds have been found potent in vitro and indicate potential for class III electrophysiological activity (Morgan et al., 1990).

Environmentally Friendly Synthesis

  • The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, which are structurally related, has been developed using environmentally benign byproducts. This method is less odorous and more environmentally friendly (Xia et al., 2016).

Anticancer Agents

  • Indapamide derivatives, sharing a structural relation to the target compound, have been synthesized and evaluated for pro-apoptotic activity in cancer cell lines, showing significant inhibition and potential as anticancer agents (Yılmaz et al., 2015).

Anti-Tubercular Activity

  • N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide, a compound similar to the target, was synthesized and evaluated for anti-tubercular activity, showing promise as a treatment for tuberculosis (Dighe et al., 2012).

Antimalarial and Antiviral Potential

  • N-(phenylsulfonyl)acetamide derivatives were studied for antimalarial activity and exhibited potential as COVID-19 drugs. These compounds show a close structural relationship to the target compound and have demonstrated significant antimalarial and antiviral activity (Fahim & Ismael, 2021).

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c24-20(19-9-5-2-6-10-19)21-11-16-27(25,26)23-14-12-22(13-15-23)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLKKEDUTNPHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]benzamide

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